TETRAPHENYL DIPROPYLENEGLYCOL DIPHOSPHITE

Description

The exact mass of the compound Oxybis(1-methylethylene) tetraphenyl diphosphite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality TETRAPHENYL DIPROPYLENEGLYCOL DIPHOSPHITE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TETRAPHENYL DIPROPYLENEGLYCOL DIPHOSPHITE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-diphenoxyphosphanyloxypropoxy)propan-2-yl diphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O7P2/c1-25(32-38(34-27-15-7-3-8-16-27)35-28-17-9-4-10-18-28)23-31-24-26(2)33-39(36-29-19-11-5-12-20-29)37-30-21-13-6-14-22-30/h3-22,25-26H,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZWOTQMUOIIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(C)OP(OC1=CC=CC=C1)OC2=CC=CC=C2)OP(OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801162495 | |

| Record name | Phosphorous acid, oxybis(1-methyl-2,1-ethanediyl) tetraphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801162495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80584-85-6 | |

| Record name | Phosphorous acid, oxybis(1-methyl-2,1-ethanediyl) tetraphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80584-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxybis(1-methylethylene) tetraphenyl diphosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080584856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, oxybis(1-methyl-2,1-ethanediyl) tetraphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801162495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybis(1-methylethylene) tetraphenyl diphosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

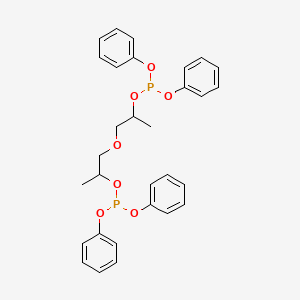

Tetraphenyl dipropyleneglycol diphosphite chemical structure and properties

Topic: Tetraphenyl Dipropyleneglycol Diphosphite: Chemical Structure, Properties, and Applications in Pharmaceutical Materials Content Type: Technical Monograph / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Tetraphenyl dipropyleneglycol diphosphite (CAS 80584-85-6), commonly referred to in the industry as Antioxidant THOP , is a high-performance organophosphorus stabilizer. While primarily recognized for its role in stabilizing polymers (PVC, PU, ABS), its relevance to the pharmaceutical sector is critical in two domains: medical device packaging stability (preventing polymer degradation in IV bags, tubing, and blister packs) and as a ligand/intermediate in complex organic synthesis.

This guide provides a rigorous technical analysis of the molecule’s physicochemical profile, its mechanism of action as a hydroperoxide decomposer, and the specific analytical protocols required to validate its purity and stability in regulated environments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Tetraphenyl dipropyleneglycol diphosphite is a secondary antioxidant belonging to the phosphite class.[1] It functions synergistically with primary phenolic antioxidants to extend the service life of polymeric materials used in medical applications.

1.1 Structural Characterization

The molecule consists of a dipropylene glycol backbone esterified with two diphenyl phosphite groups.[2] This structure provides high phosphorus content (~11%), which correlates directly with its antioxidative efficiency.

Chemical Structure Description:

-

Core: Dipropylene glycol (oxybis(1-methyl-2,1-ethanediyl)).[2][3]

-

Functional Groups: Two terminal phosphite moieties (–O–P(OC₆H₅)₂).

-

Steric Environment: The phenyl rings provide moderate steric hindrance, balancing hydrolytic stability with reactivity toward hydroperoxides.

1.2 Key Properties Table[3]

| Property | Value / Specification | Relevance to Pharma/Materials |

| CAS Number | 80584-85-6 | Global regulatory identifier.[4][3][5] |

| Formula | C₃₀H₃₂O₇P₂ | Stoichiometry for synthesis calculations.[3] |

| Molecular Weight | ~566.52 g/mol | Calculation of molar equivalents in synthesis.[3] |

| Appearance | Colorless to light yellow liquid | Critical for optical clarity in medical plastics.[3] |

| Phosphorus Content | ~10.8% - 11.0% | Indicator of active scavenging capacity.[3] |

| Density (25°C) | 1.164 - 1.190 g/cm³ | Processing parameter for extrusion/molding.[3] |

| Refractive Index | 1.5570 - 1.5620 | Matches PVC/PU indices for clear tubing.[3] |

| Solubility | Soluble in toluene, acetone, esters | Compatible with organic synthesis solvents.[3] |

| Flash Point | > 150°C (Open Cup) | Safety parameter for high-temp processing.[3] |

Mechanism of Action: Hydroperoxide Decomposition

In the context of stabilizing medical-grade polymers (e.g., PVC blood bags), the primary degradation pathway is auto-oxidation , driven by free radicals. Tetraphenyl dipropyleneglycol diphosphite acts as a peroxide decomposer .

2.1 The Chemical Pathway

Unlike phenolic antioxidants (which scavenge peroxy radicals,

Reaction Equation:

-

Reactant: The trivalent phosphorus in the phosphite possesses a lone pair of electrons, making it a nucleophile.

-

Intermediate: It attacks the oxygen-oxygen bond of the hydroperoxide.

-

Product: The phosphite is oxidized to an inert phosphate (

), and the unstable hydroperoxide is reduced to a stable alcohol ( -

Outcome: This prevents the cleavage of

into alkoxy (

2.2 Visualization of Stabilization Pathway

Figure 1: The mechanistic intervention of Tetraphenyl dipropyleneglycol diphosphite in the polymer auto-oxidation cycle. By reducing hydroperoxides, it prevents the formation of new radical species.

Applications in Drug Development & Material Science

3.1 Medical Device Packaging (Extractables & Leachables)

For drug development professionals, the interaction between the drug product and its container is paramount.

-

Role: Used in PVC and Polyurethane formulations for IV tubing, blood bags, and catheters to prevent yellowing and loss of mechanical integrity during gamma sterilization or autoclaving.

-

E&L Concern: The oxidized byproduct (the phosphate) is a potential leachable.

-

Risk Mitigation: Analytical methods (see Section 4) must be developed to quantify both the parent phosphite and its oxidized phosphate form in drug product stability studies.

3.2 Chemical Synthesis Intermediate

The molecule's labile P-O bonds make it a versatile transesterification reagent.

-

Ligand Synthesis: It can serve as a precursor for chiral phosphite ligands used in asymmetric hydrogenation catalysis.

-

Reagent: Used in the synthesis of complex organophosphorus APIs.

Experimental Protocols

Protocol A: HPLC Determination of Purity and Oxidized Byproducts

Objective: Quantify the active phosphite content vs. the inactive phosphate (oxidized form).

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

-

Mobile Phase:

-

Solvent A: Acetonitrile (HPLC Grade).

-

Solvent B: Water + 0.1% Phosphoric Acid.

-

Gradient: 60% A to 100% A over 20 minutes.

-

-

Detection: UV at 215 nm (aromatic absorption) and 254 nm.

-

Sample Prep: Dissolve 50 mg of sample in 10 mL acetonitrile. Crucial: Use dry solvents and analyze immediately to prevent hydrolysis during prep.

-

Validation Criteria:

-

Parent Peak (Phosphite): Retention time ~12-14 min (hydrophobic).

-

Impurity Peak (Phosphate): Elutes earlier due to increased polarity.

-

Acceptance: Active Phosphite content > 95.0%.

-

Protocol B: Hydrolytic Stability Stress Test

Objective: Determine the material's resistance to moisture, critical for shelf-life estimation of medical plastics.

Methodology:

-

Setup: Place 10g of liquid phosphite in a petri dish.

-

Conditioning: Expose to a humidity chamber at 60°C / 85% RH.

-

Timepoints: Measure Acid Value (mg KOH/g) at T=0, 24h, 48h, 72h.

-

Mechanism: Hydrolysis cleaves the P-O-C bond, generating phenol and phosphorous acid, causing a spike in Acid Value.

-

Pass Criteria: Acid Value rise < 0.5 mg KOH/g after 24 hours.

4.1 Analytical Workflow Diagram

Figure 2: Standardized Quality Control Workflow for verifying the integrity of Tetraphenyl dipropyleneglycol diphosphite prior to use in compounding.

Safety, Toxicology, and Regulatory

GHS Classification:

-

Warning: Causes skin irritation (H315) and serious eye irritation (H319).[6]

-

Handling: Use nitrile gloves and safety goggles. Perform transfers in a fume hood to avoid mist inhalation.

Pharmaceutical Regulatory Context:

-

Indirect Food Contact: Often listed under FDA 21 CFR 178.2010 (Antioxidants and/or stabilizers for polymers) - Verify specific grade compliance.[3]

-

USP <661>: Materials used in pharmaceutical packaging must undergo physicochemical testing. The presence of phenolic degradation products from this antioxidant must be monitored in extractables studies.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Tetraphenyl dipropyleneglycol diphosphite. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2024). Inventory of Effective Food Contact Substance (FCS) Notifications. Retrieved from [Link]

-

Baoxu Chemical. (2022). Antioxidant THOP Technical Data Sheet. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Tetraphenyl dipropyleneglycol diphosphite | 80584-85-6 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Tetraphenyl dipropyleneglycol diphosphite CAS 80584-85-6 For Sale - Kerton Chemical [kerton-industry.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

The Unseen Guardian: A Technical Guide to the Mechanism of Phosphite Antioxidants in Polymers

Foreword: Beyond Stabilization, Towards Molecular Preservation

In the world of polymer science, we are in a constant battle against entropy. The very essence of our work—creating long-lasting, durable materials—is challenged by the relentless processes of degradation. Among the most pervasive of these is thermo-oxidative degradation, a chain reaction process that can silently unravel the molecular integrity of a polymer, leading to discoloration, brittleness, and catastrophic failure. As researchers and developers, our mandate is not just to delay this process, but to understand and master the chemistry that governs it.

This guide is designed for the inquisitive mind—the scientist who is not satisfied with merely knowing that an additive works, but demands to know how and why. We will journey into the core mechanism of one of the most elegant and effective tools in our stabilization arsenal: phosphite antioxidants. Moving beyond a superficial overview, we will dissect the chemical pathways, explore the powerful synergies at play, and detail the rigorous experimental validations that underpin our confidence in these molecules. This is not a product datasheet; it is a deep dive into the fundamental science of polymer preservation.

Section 1: The Adversary - The Autocatalytic Cycle of Polymer Oxidation

Before we can appreciate the solution, we must respect the problem. The degradation of most polymers is a free-radical chain reaction, a self-propagating cycle that, once initiated, can accelerate exponentially.[1] This process, known as autoxidation, is triggered by heat, UV light, or mechanical stress in the presence of oxygen.[2]

The critical, and most insidious, products of this cycle are hydroperoxides (ROOH).[2] Unlike the transient free radicals that drive the chain reaction, hydroperoxides are relatively stable. They accumulate within the polymer matrix, acting as a reservoir of potential degradation. When these hydroperoxides decompose, they cleave into highly reactive and destructive alkoxy (RO•) and hydroxyl (•OH) radicals, initiating new oxidation chains and dramatically amplifying the rate of degradation. It is this autocatalytic nature of hydroperoxide decomposition that makes them the primary target for long-term stabilization.

Caption: The autocatalytic cycle of polymer oxidation.

Section 2: A Two-Pronged Defense: Primary and Secondary Antioxidants

An effective stabilization strategy rarely relies on a single mechanism. Instead, it employs a complementary system of primary and secondary antioxidants.

-

Primary Antioxidants (Radical Scavengers): These are the frontline soldiers. Typically sterically hindered phenols, they intercept and neutralize free radicals (R•, ROO•) by donating a hydrogen atom, thus breaking the propagation cycle.[3] However, they are sacrificial and have limited ability to address the existing reservoir of hydroperoxides.[3]

-

Secondary Antioxidants (Hydroperoxide Decomposers): This is the domain of phosphites. They are not designed to react with the initial free radicals but instead attack the root cause of the autocatalytic cycle: the hydroperoxides.[4] By safely decomposing ROOH into harmless, stable products, they prevent the massive proliferation of new radicals.[2]

This dual-attack strategy forms a powerful synergistic relationship, providing far more robust protection than either antioxidant could achieve alone.[2][5]

Section 3: The Core Mechanism of Phosphite Antioxidants

Phosphite esters, with the general formula P(OR)₃, are masterful hydroperoxide decomposers.[1] Their efficacy stems from the ability of the phosphorus (III) atom to be readily oxidized to the more stable phosphorus (V) state.

The primary, and most crucial, mechanism is a stoichiometric, non-radical decomposition of hydroperoxides.[2] The phosphite ester reduces the hydroperoxide to a stable alcohol, and in the process, is itself oxidized to the corresponding phosphate ester.[2]

P(OR)₃ + ROOH → O=P(OR)₃ + ROH (Phosphite + Hydroperoxide → Phosphate + Alcohol)

This reaction is the cornerstone of their function. It is a "clean" reaction that consumes the dangerous hydroperoxide without generating new radical species, effectively disarming the ticking time bomb within the polymer matrix.[1] This sacrificial mechanism preserves the integrity of the polymer chains and is particularly effective at the high temperatures encountered during melt processing.[6]

Caption: Core mechanism of phosphite antioxidants.

The Critical Role of Structure and Hydrolytic Stability

The choice of the organic "R" groups on the phosphite ester is a critical decision in molecular design, directly impacting performance.[1] These groups govern the antioxidant's solubility in the polymer, its volatility, and, most importantly, its resistance to hydrolysis.

Hydrolysis, the reaction with water, is the primary vulnerability of phosphite antioxidants.[7] Exposure to moisture can break down the phosphite into acidic species.[7] While initial hydrolysis can sometimes generate effective reducing agents, continued reaction leads to stronger acids that can actually accelerate polymer degradation and corrode processing equipment.[7] Therefore, high-performance phosphites are often designed with bulky, sterically hindering "R" groups to protect the phosphorus center from water molecules, enhancing their hydrolytic stability.[8][9]

| Phosphite Type | General Structure (R Group) | Key Characteristics |

| Alkyl Phosphites | Aliphatic chains | Generally more reactive, can offer high efficiency but may have lower thermal and hydrolytic stability. |

| Aryl Phosphites | Aromatic rings | Good thermal stability. Hydrolysis can produce phenols, which may act as primary antioxidants at high temperatures.[4] |

| Hindered Aryl Phosphites | Bulky aromatic groups (e.g., di-tert-butylphenyl) | Excellent thermal and hydrolytic stability due to steric hindrance. The industry standard for high-performance applications.[4] |

| Phosphonites | Contain a direct P-C bond | Often exhibit the highest efficiency in hydroperoxide reduction.[4] |

The Power of Synergy: Regenerating Primary Antioxidants

The partnership between phosphites and hindered phenols extends beyond a simple two-pronged attack. Phosphites can actively regenerate "spent" phenolic antioxidants.[1] When a phenolic antioxidant (ArOH) neutralizes a free radical, it is converted into a phenoxyl radical (ArO•), which is stable but can be further oxidized to non-active species. A phosphite can reduce this phenoxyl radical back to its active phenolic form, effectively recycling the primary antioxidant and extending the overall stabilization lifetime.[1]

Caption: Synergistic cycle of phenolic and phosphite antioxidants.

Section 4: Experimental Validation: Self-Validating Protocols for Efficacy Assessment

A mechanistic claim is only as strong as the data that supports it. In an industrial R&D setting, our protocols must be robust, repeatable, and self-validating. The following methods are industry standards for quantifying the performance of an antioxidant system. The causality is direct: a more effective antioxidant system will better preserve the polymer's molecular weight, delay the onset of oxidation, and prevent discoloration.

Protocol: Oxidative Induction Time (OIT) by DSC

Principle: OIT measures a material's resistance to oxidative degradation by determining the time until the onset of the exothermic oxidation reaction under an oxygen atmosphere at a constant, elevated temperature.[10] A longer OIT directly correlates to more effective stabilization.[11] This test is governed by standards such as ASTM D3895 and ISO 11357-6.[12][13]

Methodology (Based on ASTM D3895):

-

Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) for temperature and heat flow according to standard procedures (e.g., using indium and tin standards).[14]

-

Sample Preparation: Prepare a small, representative sample of the polymer compound (typically 5-10 mg). The sample can be a thin film, powder, or a small section cut from a molded part.

-

Initial Purge: Place the sample in an open aluminum pan within the DSC cell. Purge the cell with a high-purity inert gas (nitrogen) at a controlled flow rate (e.g., 50 mL/min) for approximately 5 minutes to remove any residual oxygen.[14]

-

Heating Phase: While under the nitrogen atmosphere, heat the sample at a controlled rate (e.g., 20°C/min) to the isothermal test temperature (e.g., 200°C for polyethylene).[14]

-

Isothermal Equilibration: Hold the sample at the test temperature for 5 minutes to allow it to reach thermal equilibrium.[14]

-

Gas Switch & Data Acquisition: Switch the purge gas from nitrogen to high-purity oxygen at the same flow rate. This switch marks time zero (t=0) for the OIT measurement.[14]

-

Detection of Onset: Continuously record the heat flow signal. The onset of oxidation is marked by a sharp exothermic deviation from the baseline.

-

Calculation: The OIT is the time elapsed from the gas switch (t=0) to the extrapolated onset of the exothermic peak.[15]

Caption: Standard workflow for OIT measurement via DSC.

Protocol: Melt Flow Index (MFI) Stability

Principle: MFI measures the rate of extrusion of a molten thermoplastic through a standard die under a prescribed load and temperature, as detailed in ASTM D1238.[16] Polymer degradation, specifically chain scission, reduces molecular weight and viscosity, leading to an increase in the MFI.[17] By comparing the MFI of a virgin polymer to one that has undergone processing or aging, we can quantify the degree of degradation. An effective antioxidant will minimize the change in MFI.

Methodology (Based on ASTM D1238):

-

Instrument Setup: Set the extrusion plastometer (MFI tester) to the specified temperature for the polymer being tested (e.g., 230°C for polypropylene).[18]

-

Sample Loading: Load a specified mass of the polymer (typically 3-8 grams) into the heated barrel of the instrument.[19]

-

Preheating: Allow the polymer to preheat for a specified time (e.g., 7 minutes) to ensure it is completely molten and has reached thermal equilibrium.[19]

-

Extrusion: Place the specified weight onto the piston, which forces the molten polymer through the standardized die.[17]

-

Sample Collection: After an initial purge, collect timed extrudates (cuttings) over a precise interval.

-

Measurement: Weigh the collected extrudates accurately.

-

Calculation: The MFI is calculated in grams per 10 minutes using the formula: MFI = (mass of extrudate / collection time in seconds) * 600.[17] To assess stability, this is often performed after multiple extrusion cycles, with a smaller increase in MFI indicating better stabilization.

Protocol: Color Stability (Yellowness Index)

Principle: Discoloration, particularly yellowing, is a visible sign of polymer degradation. The Yellowness Index (YI) is a number calculated from spectrophotometric data that quantifies the change in color of a specimen from white or colorless toward yellow, according to ASTM E313.[20] A lower change in YI after processing or exposure to heat/UV indicates superior antioxidant performance.[5]

Methodology (Based on ASTM E313):

-

Instrument Setup: Calibrate a spectrophotometer or colorimeter according to the manufacturer's instructions.

-

Sample Preparation: Prepare flat, opaque, or transparent plaques of the polymer compound using a consistent method (e.g., compression molding).

-

Initial Measurement: Measure the color coordinates (CIE Tristimulus values X, Y, Z) of the initial, unprocessed, or unaged sample. This serves as the baseline.[20]

-

Processing/Aging: Subject the samples to the desired stress, such as multiple extrusion passes, oven aging at an elevated temperature, or accelerated UV weathering.

-

Final Measurement: After the aging process, allow the samples to return to standard conditions and re-measure their color coordinates.

-

Calculation: Calculate the Yellowness Index (YI) for both the initial and aged samples using the standard ASTM E313 formula. The performance is reported as the change in Yellowness Index (ΔYI).[20]

Section 5: A Senior Scientist's Perspective - Field-Proven Insights

The theoretical mechanisms and laboratory data provide a powerful foundation, but real-world application demands nuanced understanding. The choice of a phosphite is not merely about selecting the one with the longest OIT in a controlled experiment. It's about designing a robust stabilization system that anticipates the entire lifecycle of the polymer part.

Causality in Selection: Why do we often choose a high-molecular-weight hindered aryl phosphite for demanding engineering applications? Because its low volatility ensures it remains in the polymer during high-temperature processing, and its superior hydrolytic stability prevents premature deactivation during storage or in humid service environments.[8] Why might we blend it with a thioester secondary antioxidant? Because thioesters provide excellent long-term heat aging protection, complementing the phosphite's role as a processing stabilizer.[21]

The Self-Validating System: A truly trustworthy protocol validates itself. When we run a multiple-extrusion study, we expect to see a correlated response across all three key tests. A well-stabilized polymer will show a minimal increase in MFI, a small change in Yellowness Index, and its OIT will remain high. If one result is anomalous (e.g., MFI is stable but the color is poor), it points not necessarily to a failure of the antioxidant, but to a different degradation pathway (e.g., interaction with catalyst residues) that requires further investigation. This multi-faceted approach transforms simple quality control into a powerful diagnostic tool.

Ultimately, phosphite antioxidants are the silent guardians of molecular integrity. By understanding their elegant mechanism of hydroperoxide decomposition and their synergistic relationship with primary antioxidants, we can move beyond simple stabilization and achieve true, long-term polymer preservation.

References

-

ASTM D3895-02 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. [Link]

-

Phosphites | Process Stabilizers for Plastics | amfine.com. [Link]

-

A Guide to the Determination of Oxidation Induction Time - Mettler Toledo. [Link]

-

Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. [Link]

-

ASTM D1238 Melt Flow Rate Determination on Plastics - ZwickRoell. [Link]

-

Comprehensive Guide Yellowness Index Testing - ASTM - Infinita Lab. [Link]

-

Determination of the Oxidation Induction Time or Temperature: OIT and OOT. [Link]

-

Yellowness index measurement method - 3NH. [Link]

-

Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC. [Link]

-

How Does Phosphite Antioxidants Work? - Vinati Organics. [Link]

-

DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418. [Link]

-

Action Mechanisms of Phosphite and Phosphonite Stabilizers - ACS Publications. [Link]

-

Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. [Link]

- WO2011014529A2 - Hydrolytically stable phosphite compositions - Google P

-

E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates - ASTM. [Link]

-

A review of additive usage in polymer manufacturing: case study phenolic antioxidants | Cambridge Prisms: Plastics. [Link]

-

Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - MDPI. [Link]

-

ISO 11357-6 - Henven. [Link]

-

Phosphite Antioxidant Market Size, Share, Growth | CAGR of 6.1%. [Link]

-

Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene | Request PDF. [Link]

-

Melt Flow Index Testing: Methods, Standards, and Applications. [Link]

-

What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog. [Link]

-

Antioxidation and mechanism of phosphites including the free phenolic hydroxyl group in polypropylene | Request PDF. [Link]

-

ISO 11357-6 in pipe testing: DSC analysis and OIT procedures - sciteq. [Link]

-

Melt Flow Rate Testing to ASTM D 1238, ISO 1133 - Intertek. [Link]

-

Hindered phenolic antioxidants for protection of polymers - Partners in Chemicals. [Link]

-

ASTM D2619 (Hydrolytic Stability) - SPL. [Link]

-

Yellowness Index (YI) ASTM E313 - Intertek. [Link]

-

MELT FLOW INDEX (MFI) - BIT Mesra. [Link]

-

INTERNATIONAL STANDARD ISO 11357-6 iTeh STANDARD PREVIEW (standards.iteh.ai). [Link]

-

Breaking Down Melt Flow Index Testing Standards: ASTM D1238 vs ISO 1133 - Pacorr. [Link]

Sources

- 1. How Does Phosphite Antioxidants Work? [vinatiorganics.com]

- 2. nbinno.com [nbinno.com]

- 3. partinchem.com [partinchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.astm.org [store.astm.org]

- 7. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. measurlabs.com [measurlabs.com]

- 11. mdpi.com [mdpi.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. cn-henven.com [cn-henven.com]

- 14. img.antpedia.com [img.antpedia.com]

- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 16. Breaking Down Melt Flow Index Testing Standards: ASTM D1238 vs ISO 1133 [pacorr.com]

- 17. Melt Flow Rate Testing to ASTM D 1238, ISO 1133 [intertek.com]

- 18. bitmesra.ac.in [bitmesra.ac.in]

- 19. zwickroell.com [zwickroell.com]

- 20. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]

- 21. A review of additive usage in polymer manufacturing: case study phenolic antioxidants | Cambridge Prisms: Plastics | Cambridge Core [cambridge.org]

The Role of Tetraphenyl Dipropyleneglycol Diphosphite as a Secondary Antioxidant: A Technical Guide

This guide provides an in-depth technical exploration of Tetraphenyl Dipropyleneglycol Diphosphite (TDPD), a high-performance secondary antioxidant. Tailored for researchers, scientists, and professionals in drug development and polymer science, this document elucidates the core functionalities, mechanisms of action, and evaluation methodologies pertinent to TDPD's application in stabilizing polymeric materials.

Introduction: The Imperative for Polymer Stabilization

Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen, particularly during high-temperature processing and throughout their service life.[1] This degradation manifests as undesirable changes in material properties, such as discoloration, brittleness, and loss of mechanical strength.[2][3] To counteract these effects, antioxidants are incorporated into polymer formulations. These are broadly categorized into primary and secondary antioxidants, which often work in concert to provide comprehensive protection.

Primary antioxidants, typically hindered phenols, function by scavenging free radicals, thereby interrupting the auto-oxidation chain reaction.[4][5] However, they are less effective at decomposing hydroperoxides, which are stable intermediates that can cleave to form new radicals, thus perpetuating the degradation cycle. This is where secondary antioxidants, like TDPD, play a crucial role.

Tetraphenyl Dipropyleneglycol Diphosphite (TDPD): A Profile

TDPD is a high molecular weight, organic phosphite antioxidant.[1] Its chemical structure, characterized by aryl and alkyl groups, imparts excellent thermal stability and compatibility with a wide range of polymers.[6]

| Property | Value | Source |

| CAS Number | 80584-85-6 | [7] |

| Molecular Formula | C₃₀H₃₂O₇P₂ | [8] |

| Molecular Weight | ~566.53 g/mol | [8] |

| Appearance | Colorless to light yellow viscous liquid | [7] |

| Boiling Point | 571.3 °C at 760 mmHg | [8] |

| Flash Point | 376 °C | [8] |

TDPD is particularly valued for its efficacy in enhancing the thermal and color stability of polymers such as polyvinyl chloride (PVC), polyurethane (PU), acrylonitrile butadiene styrene (ABS), and polyolefins.[1][6]

Mechanism of Action: A Synergistic Approach to Stabilization

The primary function of TDPD as a secondary antioxidant is the decomposition of hydroperoxides (ROOH) into non-radical, stable products.[9] This action is complementary to that of primary antioxidants, leading to a powerful synergistic effect that enhances the overall stability of the polymer.[5][10]

Hydroperoxide Decomposition

The trivalent phosphorus in TDPD readily reduces hydroperoxides to alcohols, in the process being oxidized to a stable pentavalent phosphate.[9] This sacrificial mechanism removes the hydroperoxides before they can decompose into damaging radicals.

Caption: TDPD's role in interrupting the polymer auto-oxidation cycle.

Synergy with Primary Antioxidants

When used in combination with a primary antioxidant (e.g., a hindered phenol), TDPD creates a robust stabilization system. The primary antioxidant scavenges free radicals, while TDPD decomposes the resulting hydroperoxides. This dual-action approach is more effective than using either antioxidant alone.[10][11]

Caption: Synergistic action of primary and secondary antioxidants.

Performance Evaluation of TDPD

The efficacy of TDPD as a secondary antioxidant is quantified through a series of standardized analytical techniques. These methods assess its ability to preserve the physical and chemical properties of the polymer during processing and aging.

Thermal Stability Assessment: Oxidative Induction Time (OIT)

Oxidative Induction Time (OIT) is a measure of a material's resistance to thermal-oxidative degradation.[12] It is determined using Differential Scanning Calorimetry (DSC), which measures the time until the onset of the exothermic oxidation of the polymer at an elevated temperature in an oxygen atmosphere. A longer OIT indicates greater thermal stability.

Experimental Protocol: OIT Measurement (ASTM D3895)

-

A small sample of the polymer containing TDPD is placed in an aluminum DSC pan.

-

The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.

-

Once the temperature has stabilized, the atmosphere is switched to oxygen.

-

The time from the introduction of oxygen to the onset of the exothermic oxidation peak is recorded as the OIT.

Melt Flow Stability: Melt Flow Index (MFI)

The Melt Flow Index (MFI) is a measure of the ease of flow of a molten polymer.[13] Polymer degradation often leads to chain scission, reducing the molecular weight and increasing the MFI.[14] An effective antioxidant like TDPD will help to maintain a stable MFI after processing or aging, indicating preservation of the polymer's molecular weight.

Experimental Protocol: MFI Measurement (ASTM D1238)

-

The polymer sample is heated in the barrel of a melt flow indexer to a specified temperature.

-

A standard weight is applied to a piston, which extrudes the molten polymer through a die of a specific diameter.

-

The mass of the extrudate over a given time period is measured.

-

The MFI is calculated and expressed in grams of polymer per 10 minutes.

Color Stability Evaluation: Yellowness Index (YI)

The Yellowness Index (YI) quantifies the degree of yellowing in a plastic material, which is often a sign of degradation.[15] TDPD contributes to improved color stability by preventing the formation of chromophoric degradation products.[1]

Experimental Protocol: Yellowness Index Measurement (ASTM D1925 / E313)

-

A plaque of the polymer sample is prepared by compression molding.

-

The color of the plaque is measured using a spectrophotometer or colorimeter.

-

The instrument calculates the Yellowness Index based on the CIE tristimulus values (X, Y, Z). A lower YI value indicates better color stability.

Considerations for Application

Hydrolytic Stability

A critical consideration for phosphite antioxidants is their susceptibility to hydrolysis, which can reduce their effectiveness.[16][17] The molecular structure of TDPD, being a high molecular weight aryl alkyl phosphite, is designed to offer good resistance to hydrolysis. However, exposure to moisture during storage and processing should be minimized.

Synthesis

The synthesis of phosphite antioxidants typically involves the reaction of phosphorus trichloride with the corresponding alcohols and phenols.[12] For TDPD, this would involve a multi-step reaction with dipropylene glycol and phenol.

Conclusion

Tetraphenyl dipropyleneglycol diphosphite is a highly effective secondary antioxidant that plays a vital role in the stabilization of a wide range of polymers. Its primary mechanism of action, the decomposition of hydroperoxides, works in synergy with primary antioxidants to provide comprehensive protection against thermal and oxidative degradation. The performance of TDPD can be rigorously evaluated using standardized methods such as OIT, MFI, and YI, which provide quantifiable evidence of its ability to preserve the integrity and appearance of polymeric materials. For researchers and professionals in materials science and related fields, a thorough understanding of the function and evaluation of TDPD is essential for the development of durable and high-performance polymer products.

References

-

Kerton Chemical. (n.d.). Tetraphenyl dipropyleneglycol diphosphite CAS 80584-85-6 For Sale. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024, August 19). Best Quality Tetraphenyl Dipropyleneglycol Diphosphite (CAS: 80584-85-6). Retrieved from [Link]

- Zhu, Y., Liu, X., Tang, Y., & Xiong, B. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen, 13(1), e202400135.

- MDPI. (2022, March 22). Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance. Polymers, 14(6), 1234.

-

Mettler Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time. Retrieved from [Link]

-

Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Retrieved from [Link]

-

Goyenchem. (n.d.). GOYENCHEM-AOTDD Tetraphenyl Dipropyleneglycol Diphosphite CAS No.80584-85-6. Retrieved from [Link]

-

Kanademy. (n.d.). Role of Antioxidants in PVC Cables. Retrieved from [Link]

-

UniVOOK. (2024, July 10). Preserving Quality: The Role of DLTDP as a Plastic and Rubber Antioxidant. Retrieved from [Link]

-

Partners in Chemicals. (2024, January 10). Excellent antioxidant against NOx fumigation yellowing. Retrieved from [Link]

- Al-Malaika, S., & Suhartono, A. (2021). Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. Polymers, 13(20), 3469.

-

Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

-

Vinati Organics. (2024, June 21). How Does Phosphite Antioxidants Work?. Retrieved from [Link]

-

ResearchGate. (n.d.). Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of thermal stability and degradation kinetics of polyurethane–ureas by thermogravimetry. Retrieved from [Link]

- Al-Dalain, S., Al-Dala'in, S., & Abu-Lafi, S. (2018). Analytical Methods Used in Determining Antioxidant Activity: A Review.

-

Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. Retrieved from [Link]

- MDPI. (2020, October 15). Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. Polymers, 12(10), 2351.

-

OMYA. (2026, January 24). Optimizing Polymer Stability: The Hydrolytic Resistance of Phosphite Antioxidants. Retrieved from [Link]

-

Energiforsk. (2022, January 25). Reaction kinetics of antioxidants for polyolefins. Retrieved from [Link]

-

Intertek. (n.d.). Melt Flow Rate Testing to ASTM D 1238, ISO 1133. Retrieved from [Link]

-

Longchang Chemical. (2024, March 29). How much do different antioxidants and process dosages affect discolouration of PC plastics?. Retrieved from [Link]

-

Pro-Plast. (n.d.). Temperature stability and thermal properties of polyurethane-polyisocyanurate foams obtained using products of citric acid conde. Retrieved from [Link]

- MDPI. (2021, July 14). A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. Applied Sciences, 11(14), 6528.

-

eScholarship. (n.d.). Synthesis of Tetraphenyl trans-3-Hexene-1,5-diyne Precursors for the Fabrication of Graphene Nanoribbons on Gold Surface. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of Tetraphenyl Dipropyleneglycol Diphosphite (CAS 80584-85-6). Retrieved from [Link]

-

SciSpace. (n.d.). Thermal Analysis of Polyurethane Dispersions Based on Different Polyols. Retrieved from [Link]

-

Hindawi. (2020, June 22). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, March 25). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). Review of Methods to Determine Antioxidant Capacities. Retrieved from [Link]

-

The National Law Review. (2026, February 5). European Commission Authorizes Doverphos® LGP-12 for EU Food-Contact Polyolefin Applications. Retrieved from [Link]

Sources

- 1. GOYENCHEM-AOTDD Tetraphenyl Dipropyleneglycol Diphosphite CAS No.80584-85-6 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 2. Preserving Quality: The Role of DLTDP as a Plastic and Rubber Antioxidant [univook.com]

- 3. partinchem.com [partinchem.com]

- 4. nbinno.com [nbinno.com]

- 5. partinchem.com [partinchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Tetraphenyl dipropyleneglycol diphosphite | 80584-85-6 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. How Does Phosphite Antioxidants Work? [vinatiorganics.com]

- 10. researchgate.net [researchgate.net]

- 11. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 12. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. partinchem.com [partinchem.com]

- 15. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

Technical Guide: Thermal Stability & Degradation Profile of Tetraphenyl Dipropyleneglycol Diphosphite

Topic: Thermal Stability Characteristics of Tetraphenyl Dipropyleneglycol Diphosphite CAS: 80584-85-6 Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Tetraphenyl dipropyleneglycol diphosphite (CAS 80584-85-6) is a high-molecular-weight secondary antioxidant belonging to the aryl-alkyl phosphite class.[1] It is critical in stabilizing polymers (PVC, PU, ABS) against thermo-oxidative degradation during high-temperature processing.

For drug development professionals and material scientists, the stability profile of this molecule is dual-faceted:

-

Thermal Processing Stability: It exhibits exceptional resistance to thermal shear, with a predicted boiling point >570°C, preventing polymer chain scission during extrusion or molding.

-

Hydrolytic Instability (The Risk Factor): Like most phosphites, it is susceptible to hydrolysis. In pharmaceutical packaging or medical device applications, uncontrolled hydrolysis releases phenol and dipropylene glycol , creating a significant extractables and leachables (E&L) risk.

This guide details the physicochemical basis of its stability, degradation mechanisms, and validated protocols for characterization.

Physicochemical Basis of Stability

Chemical Identity[1][2][3]

-

Chemical Name: Tetraphenyl dipropyleneglycol diphosphite[1][2][3][4][5]

-

Synonyms: JPP-100, AOTDD, THOP

-

Structure: A dipropylene glycol backbone bridging two diphenyl phosphite groups.

-

Physical State: Colorless to light yellow liquid.[2]

Mechanism of Action (Secondary Antioxidant)

This molecule functions as a "hydroperoxide decomposer."[7] During the thermal oxidation of polymers, hydroperoxides (ROOH) are formed.[8] If left unchecked, these decompose into alkoxy radicals, leading to autocatalytic failure.

Reaction Pathway:

-

Input: Unstable Polymer Hydroperoxide + Phosphite

-

Output: Stable Alcohol + Phosphate (inert)

This conversion is non-radical, effectively stopping the cycle of degradation.

Degradation Mechanisms: Thermal vs. Hydrolytic

Understanding the failure modes is critical for establishing shelf-life and safety profiles for medical materials.

Thermal Decomposition (Oxidative)

Under inert conditions (TGA in Nitrogen), CAS 80584-85-6 shows high stability, typically stable up to ~280°C–300°C. Decomposition above this threshold usually involves the scission of the phosphorus-oxygen bond, leading to volatilization of phenol and formation of polyphosphate char.

Hydrolytic Degradation (Moisture Sensitivity)

This is the primary concern for pharmaceutical applications. Exposure to humidity causes the phosphite ester bonds to cleave.

The Hydrolysis Cascade:

-

Initiation: Water attacks the P-O bond.

-

Propagation: Release of Phenol (toxic leachable) and formation of acidic phosphites (e.g., Diphenyl hydrogen phosphite).

-

Autocatalysis: The acidic byproducts catalyze further hydrolysis, accelerating the degradation rate.

Visualization: Degradation Pathways

The following diagram illustrates the divergent paths of stabilization (desired) vs. degradation (undesired).

Figure 1: Mechanistic pathways showing the dual fate of the stabilizer. The red path indicates the generation of toxic leachables (phenol) triggered by moisture.

Experimental Characterization Protocols

As a Senior Scientist, relying on vendor data sheets is insufficient. The following protocols provide self-validating data for your specific lot and matrix.

Protocol A: Thermal Limit Determination (TGA)

Objective: Define the processing window to ensure no thermal breakdown occurs during extrusion.

-

Instrument: Thermogravimetric Analyzer (TGA).

-

Sample: 10–15 mg liquid stabilizer (in Alumina pan).

-

Atmosphere: Nitrogen (inert) vs. Air (oxidative) at 50 mL/min.

-

Ramp: 10°C/min from 25°C to 700°C.

-

Critical Endpoints:

- : Extrapolated onset of mass loss.

- : Temperature at 5% mass loss (volatile release limit).

-

Residue: Char content at 600°C.

Protocol B: Hydrolytic Stability & Acid Number

Objective: Quantify moisture resistance and predict phenol generation.

-

Chamber Setup: Humidity chamber at 60°C / 85% RH.

-

Sample Prep: Place 50g of liquid stabilizer in open beakers (maximize surface area).

-

Sampling Intervals: 0, 24, 48, 72, and 168 hours.

-

Analysis: Titration for Acid Number (mg KOH/g).

-

Dissolve 2g sample in acetone/toluene.

-

Titrate with 0.1N KOH using phenolphthalein indicator.

-

-

Pass/Fail Criteria: An Acid Number rise > 0.5 mg KOH/g indicates significant hydrolysis and phenol release.

Protocol C: Leachable Screening (GC-MS)

Objective: Detect free phenol in the final polymer matrix (e.g., medical tubing).

-

Extraction: Iso-propanol or Hexane extraction of the polymer (reflux 4h).

-

Separation: Gas Chromatography (GC) with Mass Spec (MS) detection.

-

Target Ion: Monitor m/z 94 (Phenol parent ion).

-

Quantification: External standard calibration curve (0.1 ppm – 50 ppm Phenol).

Quantitative Data Summary

The following table summarizes typical performance characteristics derived from industrial standards for this class of phosphites.

| Parameter | Typical Value | Method | Significance |

| Appearance | Clear Liquid | Visual | Turbidity indicates hydrolysis/particulates. |

| Phosphorus Content | ~7.0 – 8.0% | XRF / ICP | Active antioxidant content. |

| Acid Number | < 0.1 mg KOH/g | Titration | Initial purity. High values (>0.2) suggest pre-degradation. |

| Flash Point | > 150°C (Est.) | Closed Cup | Safety in high-temp processing. |

| Refractive Index | 1.5570 – 1.5620 | Refractometer | Purity verification. |

| Solubility | Soluble in Toluene, Acetone | Visual | Insoluble in water (hydrophobic). |

Testing Workflow Diagram

This workflow ensures a "Quality by Design" (QbD) approach to qualifying the stabilizer for medical plastics.

Figure 2: Step-by-step qualification workflow for validating the stabilizer's safety and efficacy.

References

-

ChemicalBook. Tetraphenyl dipropyleneglycol diphosphite - CAS 80584-85-6 Properties and Safety. Retrieved from

-

LookChem. Tetraphenyl dipropyleneglycol diphosphite Product Data and Applications. Retrieved from

-

Vinati Organics. Mechanism of Phosphite Antioxidants: Hydroperoxide Decomposition.[7] Retrieved from

-

SpecialChem. Generic Phosphite Stabilizer Mechanisms and Hydrolysis Risks in Polymers. (Contextual grounding for mechanism). Retrieved from

-

National Institutes of Health (PMC). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (Review of aryl phosphite stability). Retrieved from

Sources

- 1. Tetraphenyl dipropyleneglycol diphosphite | 80584-85-6 [chemicalbook.com]

- 2. Tetraphenyl dipropyleneglycol diphosphite CAS 80584-85-6 For Sale - Kerton Chemical [kerton-industry.com]

- 3. Tetraphenyl dipropyleneglycol diphosphite, CasNo.80584-85-6 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 4. theclinivex.com [theclinivex.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jresm.org [jresm.org]

Molecular weight and formula of tetraphenyl dipropyleneglycol diphosphite

Structural Characterization, Synthesis Mechanisms, and Stabilization Protocols

Executive Summary

Tetraphenyl dipropylene glycol diphosphite (CAS 80584-85-6) represents a critical class of high-molecular-weight, secondary organophosphite antioxidants. Distinguished by its dual-phosphorus architecture bridged by a dipropylene glycol ether linkage, this compound offers a superior balance of volatility resistance and hydrolytic stability compared to monomeric aryl phosphites like Triphenyl Phosphite (TPP).

Primarily utilized in the stabilization of Polyvinyl Chloride (PVC), Polyurethanes (PU), and ABS resins, it functions as a hydroperoxide decomposer, arresting the auto-oxidation cycle that leads to polymer degradation, discoloration, and loss of mechanical integrity. This monograph details the physicochemical identity, synthesis pathways, and application protocols for researchers and formulation scientists.

Chemical Identity & Structural Characterization[2][3]

The efficacy of tetraphenyl dipropylene glycol diphosphite stems from its specific molecular topology: two reactive diphenyl phosphite groups anchored by a flexible glycol ether spacer.

Molecular Specifications

| Parameter | Specification |

| Chemical Name | Tetraphenyl dipropylene glycol diphosphite |

| CAS Registry Number | 80584-85-6 |

| Synonyms | Doverphos 11; Oxybis(propane-1,2-diyl) tetraphenyl bis(phosphite); JPP-100 |

| Molecular Formula | C₃₀H₃₂O₇P₂ |

| Molecular Weight | 566.53 g/mol |

| Phosphorus Content | ~10.9% |

| Structural Class | Bis-aryl alkyl diphosphite |

Structural Topology

The molecule consists of a dipropylene glycol backbone—typically a mixture of isomers (secondary/secondary, primary/secondary)—esterified at both hydroxyl termini with diphenyl phosphite. The ether oxygen within the backbone increases polarity, enhancing compatibility with polar matrices like PVC and PU.

Figure 1: Molecular Connectivity Diagram Visualizing the core pharmacophore: The P(III) centers are the active sites for peroxide scavenging.

Caption: Connectivity of C30H32O7P2 showing dual active Phosphorus(III) centers linked by DPG.

Physicochemical Profile

Understanding the physical state is crucial for handling and migration modeling. Unlike solid phosphites (e.g., Alkanox 240), this compound is typically a liquid, facilitating ease of dosing in liquid stabilizer blends (LSE).

| Property | Typical Value | Relevance |

| Appearance | Clear to light yellow liquid | Ease of handling in liquid dosing systems. |

| Refractive Index ( | 1.5570 – 1.5620 | High aromatic content; affects optical clarity in clear PVC. |

| Specific Gravity ( | 1.164 – 1.188 | Dense liquid; requires agitation in lower-density polyolefin blends. |

| Acid Value | < 0.20 mg KOH/g | Critical for hydrolytic stability; high acid promotes hydrolysis. |

| Viscosity | Low-Medium | Facilitates dispersion during compounding. |

| Solubility | Soluble in acetone, toluene, hexane | Compatible with standard organic solvents. |

Scientist’s Note: The relatively high molecular weight (566 g/mol ) compared to Triphenyl Phosphite (310 g/mol ) significantly reduces volatility during high-temperature processing (e.g., PVC calendering at 180°C), thereby reducing "plate-out" and improving workplace safety.

Synthesis & Manufacturing Workflow

The industrial synthesis utilizes a Transesterification protocol. This equilibrium-driven reaction requires precise vacuum control to drive the removal of the phenol byproduct.

Reaction Stoichiometry

Process Diagram

The following workflow illustrates the critical control points (CP) for ensuring high purity and low acid value.

Figure 2: Transesterification Synthesis Workflow

Caption: Transesterification workflow emphasizing phenol removal to drive equilibrium.

Critical Protocol Steps:

-

Drying: DPG must be dried to <0.05% moisture to prevent hydrolysis of TPP into phosphorous acid (H3PO3), which catalyzes degradation.

-

Vacuum Stripping: The reaction is driven to completion by the continuous removal of phenol under high vacuum (10-20 mmHg) at elevated temperatures (140-160°C).

-

Neutralization: Residual alkaline catalyst must be neutralized or filtered, as basic residues can induce discoloration in PVC.

Mechanism of Action

Tetraphenyl dipropylene glycol diphosphite acts as a Secondary Antioxidant (Peroxide Decomposer). It functions synergistically with Primary Antioxidants (Hindered Phenols) to preserve polymer integrity.

The Phosphite Cycle

In the presence of hydroperoxides (ROOH) generated by polymer oxidation, the trivalent phosphorus (P3+) is oxidized to pentavalent phosphate (P5+), converting the reactive peroxide into a stable alcohol.

Figure 3: Stabilization Mechanism & Synergy

Caption: Redox mechanism converting unstable hydroperoxides into stable alcohols.

Synergistic Effect

-

Primary AO (Phenolic): Scavenges free radicals (

, -

Secondary AO (Phosphite): Scavenges hydroperoxides (

) before they split into new radicals. -

Result: The phosphite regenerates the phenolic antioxidant in some cycles and drastically reduces the rate of chain scission.

Applications & Performance Protocols

Rigid and Plasticized PVC

In PVC, this phosphite acts as a chelating agent for Lewis Acid residues (ZnCl2, CdCl2) generated by metal soaps (heat stabilizers).

-

Benefit: Improves "early color" (prevents yellowing during processing) and provides long-term heat stability.

-

Compatibility: Excellent due to the aromatic phenyl groups matching the polarizability of the PVC C-Cl bonds.

Polyurethanes (PU)

Used to prevent "scorch" (discoloration) in flexible PU foams during the highly exothermic curing process.

-

Mechanism: Prevents oxidation of the polyol backbone.

-

Protocol: Added to the polyol component prior to mixing with isocyanate.

Experimental Validation Protocol (Lab Scale)

To verify the quality of the material before formulation:

-

Acid Number Test: Dissolve 5g sample in acetone/toluene. Titrate with 0.1N KOH using phenolphthalein indicator. Result must be <0.2 mg KOH/g. High acid indicates hydrolysis and will ruin PVC stability.

-

Appearance Check: Must be clear. Haze indicates insoluble impurities or moisture contamination.

Safety & Regulatory (SDS Summary)

-

Hazard Classification: Generally classified as an irritant (Skin/Eye).

-

Handling: Use nitrile gloves and safety glasses. Ensure good ventilation to avoid inhaling mists.

-

Storage: Critical. Phosphites are hygroscopic and susceptible to hydrolysis. Store in stainless steel or lined drums, strictly under a dry nitrogen atmosphere. Exposure to humid air will degrade the product into phenol and acidic species.

-

Environmental: Avoid release to aquatic environments; organophosphites can be toxic to aquatic life.

References

-

Dover Chemical Corporation. (n.d.).[2][3] Doverphos® 11 Technical Data Sheet. Retrieved from [Link]

-

Johoku Chemical. (n.d.). Phosphites Product List (JPP-100). Retrieved from [Link][4]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 80584-85-6. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization: Tetraphenyl Dipropyleneglycol Diphosphite

This guide provides a rigorous technical analysis of the spectroscopic characteristics of Tetraphenyl Dipropyleneglycol Diphosphite (CAS 80584-85-6).[1][2][3] It is designed for analytical chemists and process engineers requiring high-fidelity data for structural validation, quality control, and impurity profiling.

Chemical Identity & Structural Context

Tetraphenyl dipropyleneglycol diphosphite (Trade names: Doverphos 11, Weston THOP) is a high-molecular-weight bis-phosphite antioxidant.[1] Unlike simple triaryl phosphites, its structure contains a glycol ether backbone, introducing specific stereochemical and regioisomeric complexity that directly impacts its spectral fingerprint.

-

Molecular Formula:

[1] -

Molecular Weight: 566.52 g/mol [5]

-

Core Structure: Two diphenyl phosphite moieties linked by a dipropylene glycol (DPG) spacer.

Structural Isomerism Note

Commercial Dipropylene Glycol (DPG) is a mixture of three isomers:

-

1,1'-Oxybis(2-propanol) (Secondary-Secondary)

-

2-(2-Hydroxypropoxy)-1-propanol (Primary-Secondary)[1]

-

2,2'-Oxybis(1-propanol) (Primary-Primary)[1]

Consequently, the NMR spectra of CAS 80584-85-6 will display multiplets and peak broadening in the aliphatic region, reflecting this isomeric distribution.[1] This is a hallmark of authenticity, not impurity.

Figure 1: Structural assembly of Tetraphenyl Dipropyleneglycol Diphosphite showing the origin of spectral complexity.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

A. Phosphorus-31 NMR ( )

NMR is the primary tool for purity assay.[1] As a trivalent phosphite ester, the phosphorus atom is shielded relative to phosphates.-

Solvent:

or -

Standard: 85%

(external, 0 ppm). -

Relaxation Agent: For quantitative integration, use Chromium(III) acetylacetonate [Cr(acac)

] to shorten

| Feature | Chemical Shift ( | Assignment | Notes |

| Main Signal | 126.0 – 130.0 | (PhO) | Characteristic of alkyl-diaryl phosphites.[1] May appear as multiple closely spaced lines due to DPG isomers. |

| Impurity A | ~128.0 | Triphenyl Phosphite | Common byproduct/starting material. |

| Impurity B | ~0 – 2 | Phosphate / Hydrolysis | Indicates oxidation ( |

Expert Insight: Unlike Triphenyl phosphite (TPP) which appears as a sharp singlet ~128 ppm, the target molecule often exhibits a broadened singlet or multiplet in this region due to the chiral centers in the dipropylene glycol backbone affecting the magnetic environment of the phosphorus.

B. Proton NMR ( )

The proton spectrum is distinct due to the ratio of aromatic (phenyl) to aliphatic (glycol) protons.

-

Aromatic Region (6.8 – 7.5 ppm):

-

Complex multiplets representing the 20 protons of the four phenyl rings.

-

Integration: Normalized to ~20H.

-

-

Aliphatic Region (1.0 – 5.0 ppm):

C. Carbon-13 NMR ( )

Useful for confirming the carbon skeleton and observing Phosphorus-Carbon coupling (

-

Aromatic Carbons: 120 – 155 ppm. The ipso-carbon (attached to oxygen) will show significant splitting (

).[1] -

Glycol Carbons:

-

Methine/Methylene carbons: 65 – 75 ppm.

-

Methyl carbons: 16 – 20 ppm.

-

Infrared (IR) Spectroscopy

FT-IR is utilized for rapid identification and checking for hydrolysis (formation of -OH).[1]

| Wavenumber ( | Vibration Mode | Functional Group | Diagnostic Value |

| 3030 - 3060 | C-H Stretch | Aromatic Rings | Confirmation of phenyl groups.[1] |

| 2850 - 2980 | C-H Stretch | Aliphatic (Methyl/Methylene) | Confirms the glycol backbone.[1] |

| 1590, 1490 | C=C Ring Stretch | Aromatic Skeleton | Standard aromatic markers. |

| 1180 - 1200 | P-O-C (Aromatic) | Aryl Phosphite Ester | Strongest characteristic band. |

| 1000 - 1050 | P-O-C (Aliphatic) | Alkyl Phosphite Ester | Differentiates from pure TPP. |

| 3300 - 3500 | O-H Stretch | Hydroxyl (Impurity) | Must be minimal. Presence indicates hydrolysis (phenol or glycol release).[1] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern, essential for distinguishing the diphosphite from mono-phosphite byproducts.[1]

-

Ionization Mode: ESI (Positive) or EI (70 eV).

-

Molecular Ion:

-

566 (

-

566 (

-

Key Fragmentation Pathways:

-

473: Loss of Phenol (

- 327: Cleavage of one phosphite ester linkage.

-

77: Phenyl cation (

-

473: Loss of Phenol (

Analytical Workflow & Quality Control

To ensure data integrity, the following workflow is recommended for characterizing incoming raw materials or process samples.

Figure 2: Analytical workflow for the validation of Tetraphenyl Dipropyleneglycol Diphosphite.

Critical Quality Attributes (CQA)

-

Appearance: Colorless to pale yellow liquid.

-

Acid Value:

(Indicates minimal hydrolysis). -

Refractive Index (

): -

Specific Gravity (

):

References

-

LookChem. (2024). Tetraphenyl dipropyleneglycol diphosphite CAS 80584-85-6 Data. Retrieved from [Link][1][7]

- Dover Chemical Corporation. (n.d.). Phosphite Antioxidants Technical Data. (Reference for general phosphite spectral ranges).

- Gokturk, E., et al. (2013). Characterization of Polymeric Phosphites via 31P NMR. Journal of Applied Polymer Science. (Contextual grounding for phosphite shifts).

Sources

- 1. Poly(dipropyleneglycol)phenyl phosphite | 80584-86-7 [chemnet.com]

- 2. esdmedikal.com [esdmedikal.com]

- 3. esdmedikal.com [esdmedikal.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Tetraphenyl dipropyleneglycol diphosphite | 80584-85-6 [chemicalbook.com]

- 6. CHPHOS™ TPP Triphenyl phosphite--Changhe Chemical New Material (Jiangsu) Co., Ltd. [china-ch.com]

- 7. Tetraphenyl dipropyleneglycol diphosphite, CasNo.80584-85-6 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

Definitive Guide to the Nomenclature and Identity of Tetraphenyl Dipropyleneglycol Diphosphite (CAS 80584-85-6)

[1]

Executive Summary

Tetraphenyl dipropyleneglycol diphosphite (CAS 80584-85-6 ) is a high-molecular-weight organophosphorus antioxidant used primarily as a secondary stabilizer in PVC, polyurethanes, and ABS resins.[1][2][3] It functions by decomposing hydroperoxides formed during thermal processing, thereby preserving the color and physical integrity of the polymer.[4]

For researchers and drug development professionals—particularly those evaluating extractables/leachables or synthesizing ligand precursors—precise identification is critical.[4] This compound is frequently confused with its polymeric analog (CAS 80584-86-7) or mislabeled as a "diphosphate" in commercial catalogs. This guide provides the authoritative nomenclature hierarchy and a self-validating protocol for structural verification.

Nomenclature Architecture

The naming of this compound is complex due to the isomeric nature of the dipropylene glycol backbone and the variation between IUPAC and industrial trade conventions.

Standard Chemical Identifiers

| Identifier Type | Value | Notes |

| CAS Number | 80584-85-6 | The definitive identifier for the discrete molecule.[2] |

| IUPAC Name | Phosphorous acid, oxybis(1-methyl-2,1-ethanediyl) tetraphenyl ester | Accounts for the branched nature of the propylene glycol units. |

| Common Chemical Name | Tetraphenyl dipropylene glycol diphosphite | The standard industrial designation.[4] |

| Precise Synthetic Name | Oxybis(propane-1,2-diyl) tetraphenyl bis(phosphite) | "Bis(phosphite)" accurately reflects two distinct phosphite groups. |

| Molecular Formula | C₃₀H₃₂O₇P₂ | |

| Molecular Weight | ~566.53 g/mol |

Trade Names and Synonyms

Industrial sourcing often relies on trade codes.[4] The following table correlates common trade names with the specific CAS 80584-85-6 entity.

| Trade Name / Synonym | Manufacturer / Source | Status |

| Weston THOP | SI Group | Primary Trade Name .[5] Standard industry reference. |

| Doverphos 11 | Dover Chemical | Exact Match .[4] High-purity liquid grade. |

| Antioxidant THOP | Generic | Common generic designation in Asia-Pacific markets.[4] |

| GOYENCHEM-AOTDD | Goyenchem | Trade name for specific PVC/PU applications.[4][6][7] |

| Truelicht THOP | Truelicht | Generic equivalent.[4] |

| Tetraphenyl dipropylene glycol diphosphate | Various Vendors | Incorrect Synonym .[4][8][9] Often appears in catalogs due to translation errors; the compound is a phosphite (P+3), not a phosphate (P+5). |

The "False Friend" Alert: Polymer vs. Monomer

A critical distinction exists between the discrete molecule (Doverphos 11) and its polymeric counterpart (Doverphos 12).[4] Using the wrong CAS will alter the stoichiometry of a reaction or the migration profile in a polymer matrix.[4]

-

Target Molecule (Monomer/Dimer): Tetraphenyl dipropyleneglycol diphosphite (CAS 80584-85-6 ).[1][2][3]

-

Polymeric Variant: Poly(dipropyleneglycol) phenyl phosphite (CAS 80584-86-7 ). Often sold as Doverphos 12 or PowerNox DHOP .[4]

-

Distinct Compound: Hydrogenated bisphenol A pentaerythritol phosphite polymer (CAS 101320-77-8), sold as JPH-3800 .[10][11][12] This is chemically unrelated.

Structural Integrity & Causality

The "dipropyleneglycol" backbone is not a single structure but a mixture of isomers (head-to-head, head-to-tail, tail-to-tail). Consequently, CAS 80584-85-6 represents a mixture of stereoisomers and regioisomers, all sharing the same connectivity.

Structural Diagram (Graphviz)

The following diagram illustrates the synthesis logic and the resulting chemical structure, highlighting the reactive phosphite centers responsible for antioxidant activity.[4]

Caption: Synthesis pathway showing the bridging of two diphenyl phosphite groups via a dipropylene glycol backbone.

Experimental Protocol: Structural Verification

Relying solely on label names is insufficient due to the prevalence of generic synonyms. The following protocol provides a self-validating system to confirm the identity of CAS 80584-85-6 and distinguish it from polymeric byproducts or hydrolyzed impurities.

Objective

To verify the chemical identity of Tetraphenyl Dipropyleneglycol Diphosphite and assess the degree of hydrolysis (presence of phenol/acid).

Methodology: ³¹P NMR Spectroscopy

Phosphorus-31 NMR is the definitive method for characterizing phosphite antioxidants.[4]

-

Solvent: Deuterated Benzene (

) or Deuterated Chloroform ( -

Internal Standard: Triphenyl Phosphate (TPP) or 85%

(external capillary).[4] -

Relaxation Agent: Chromium(III) acetylacetonate (

) is recommended to shorten

Interpretation Logic

-

Primary Signal (Target): Expect a sharp singlet (or closely spaced multiplets due to DPG isomers) in the range of 126–128 ppm .

-

Impurity Check (Hydrolysis):

-

Diphenyl Phosphite: Signal at ~7-8 ppm (doublet,

). -

Phosphorous Acid: Signal at ~3-5 ppm.[4]

-

-

Differentiation from Polymer (Doverphos 12):

-

CAS 80584-85-6 (Monomer): Distinct, sharp resonances.

-

CAS 80584-86-7 (Polymer): Broad, unresolved "hump" signals in the phosphite region due to oligomeric distribution.

-

Verification Workflow Diagram

Caption: Logical decision tree for validating CAS 80584-85-6 purity and distinguishing it from polymeric analogs.

References

-

Dover Chemical Corporation . Doverphos 11 Technical Data Sheet. Confirms CAS 80584-85-6 and chemical identity.[1][2][3][4][7][13][14] Link

-

SI Group . Weston THOP Product Specification. Establishes "Weston THOP" as the primary trade name for this chemistry.[4] Link

-

National Institute of Technology and Evaluation (NITE) . Chemical Risk Assessment: CAS 80584-86-7 vs 80584-85-6. Distinguishes between the discrete diphosphite and the polymeric form. Link

-

SpecialChem . Additives Database: Tetraphenyl Dipropyleneglycol Diphosphite. Lists synonyms and physical properties. Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. specialchem.com [specialchem.com]

- 6. GOYENCHEM-AOTDD Tetraphenyl Dipropyleneglycol Diphosphite CAS No.80584-85-6 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 7. SEAVALOUR - Low phenol 之抗氧化劑和紫外線吸收劑 [seavalour.com]

- 8. additivesforpolymer.com [additivesforpolymer.com]

- 9. Tetraphenyl dipropyleneglycol diphosphite/CAS 80584-85-6/Antioxidant THOP [starskychemical.com]

- 10. JPH-3800ï¼Hydrogenated bisphenol A pentaerythritol phosphite polymerï¼Useï¼Polymer Additivesï½Johoku Chemical [johoku-chemical.com]

- 11. JPH-3800ï¼Hydrogenated bisphenol A pentaerythritol phosphite polymerï¼Product Listï¼Phosphitesï½Johoku Chemical [johoku-chemical.com]

- 12. specialchem.com [specialchem.com]

- 13. longchangchemical.com [longchangchemical.com]

- 14. Phosphotungstic acid hydrate CAS 12501-23-4 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

Technical Guide: Health & Safety Profile of Tetraphenyl Dipropyleneglycol Diphosphite

This guide outlines the technical profile, safety data, and risk assessment strategies for Tetraphenyl Dipropyleneglycol Diphosphite (CAS 80584-85-6). It is designed for pharmaceutical scientists encountering this substance as a raw material stabilizer or an extractable/leachable (E&L) impurity in medical device manufacturing.

CAS No: 80584-85-6 | Common Trade Name: Doverphos® 11

Executive Technical Summary

Tetraphenyl dipropyleneglycol diphosphite is a high-molecular-weight, liquid organophosphite antioxidant used primarily to stabilize PVC, polyurethanes, and other polymers against thermal and oxidative degradation.[1]

For drug development professionals, this compound is most relevant as a potential Extractable or Leachable (E&L) derived from single-use bioprocessing systems (bags, tubing) or final packaging. Its safety profile is dominated by its hydrolytic instability ; in aqueous pharmaceutical formulations, it rapidly degrades into Phenol , Dipropylene Glycol (DPG) , and Phosphorous Acid . Therefore, toxicological risk assessments must focus on both the parent molecule and its breakdown products.

Chemical Identity & Physicochemical Properties

Understanding the physical state is crucial for predicting migration potential in polymer matrices.

| Property | Data | Relevance to Drug Development |

| CAS Number | 80584-85-6 | Unique identifier for regulatory filing. |

| Chemical Name | Tetraphenyl dipropyleneglycol diphosphite | IUPAC nomenclature for structure confirmation. |

| Synonyms | Doverphos 11; Oxybis(propane-1,2-diyl) tetraphenyl bis(phosphite); JADEWIN THOP | Common identifiers in supplier COAs. |

| Molecular Formula | C₃₀H₃₂O₇P₂ | Used for mass spectrometry (LC-MS) identification. |

| Molecular Weight | 566.52 g/mol | High MW reduces volatility but not migration in liquids. |

| Physical State | Clear, colorless to light yellow liquid | Liquid state facilitates migration into contact solutions. |

| Phosphorus Content | ~10.9% | Key indicator for elemental analysis (ICP-MS). |

| Solubility | Soluble in organic solvents; Reacts with water | Critical: Do not use aqueous standards for quantification without stabilizing. |

Degradation & Hydrolysis Pathway

The primary safety consideration for this phosphite is its reactivity with water. Unlike sterically hindered solid phosphites (e.g., Irgafos 168), liquid phosphites like CAS 80584-85-6 hydrolyze readily.

Mechanism

Upon contact with aqueous drug formulations (especially at acidic/basic pH or elevated temperatures), the P-O bonds cleave.

Degradation Products:

-

Phenol (CAS 108-95-2): The primary toxicological concern.

-

Dipropylene Glycol (CAS 25265-71-8): Generally low toxicity.

-

Phosphorous Acid (H₃PO₃): Contributes to pH shifts.

Figure 1: Hydrolytic degradation pathway of Tetraphenyl Dipropyleneglycol Diphosphite in aqueous environments.

Toxicological Profile & Risk Assessment

Direct toxicological data for CAS 80584-85-6 is limited in public databases. In the absence of specific data, the Read-Across approach (accepted by ICH M7 and ISO 10993-17) is required, using its hydrolysis products as surrogates.

A. Parent Molecule (CAS 80584-85-6)[2][3]

-